molecular formula C12H17NO4S B13513800 2-[5-({[(Tert-butoxy)carbonyl]amino}methyl)thiophen-2-yl]aceticacid

2-[5-({[(Tert-butoxy)carbonyl]amino}methyl)thiophen-2-yl]aceticacid

Cat. No.: B13513800
M. Wt: 271.33 g/mol
InChI Key: DANSYVWBJWXLEJ-UHFFFAOYSA-N
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Description

2-[5-({[(Tert-butoxy)carbonyl]amino}methyl)thiophen-2-yl]acetic acid is a compound that belongs to the class of thiophene derivatives. Thiophene is a sulfur-containing heterocycle that is widely used in organic synthesis due to its stability and reactivity. The tert-butoxycarbonyl (Boc) group is a common protecting group for amines in organic synthesis, which can be removed under acidic conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of thiophene-2-carboxylic acid with tert-butyl carbamate in the presence of a coupling reagent such as N,N’-diisopropylcarbodiimide (DIC) and 4-dimethylaminopyridine (DMAP) to form the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization and chromatography, would apply.

Chemical Reactions Analysis

Types of Reactions

2-[5-({[(Tert-butoxy)carbonyl]amino}methyl)thiophen-2-yl]acetic acid can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The Boc group can be removed under acidic conditions to yield the free amine.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) can be used for oxidation.

    Reduction: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.

    Substitution: Electrophilic reagents like bromine or chlorinating agents can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Free amine.

    Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

2-[5-({[(Tert-butoxy)carbonyl]amino}methyl)thiophen-2-yl]acetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[5-({[(Tert-butoxy)carbonyl]amino}methyl)thiophen-2-yl]acetic acid is not well-documented. the Boc group is known to protect amines during synthetic processes, preventing unwanted side reactions. The thiophene ring can participate in various chemical reactions due to its electron-rich nature, making it a versatile building block in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

    Thiophene-2-carboxylic acid: A precursor in the synthesis of the target compound.

    Tert-butyl carbamate: A common protecting group for amines.

    Thiophene derivatives: Other thiophene-based compounds with similar reactivity.

Uniqueness

2-[5-({[(Tert-butoxy)carbonyl]amino}methyl)thiophen-2-yl]acetic acid is unique due to the presence of both the Boc-protected amine and the thiophene ring, which allows for a wide range of chemical transformations and applications in various fields of research .

Properties

Molecular Formula

C12H17NO4S

Molecular Weight

271.33 g/mol

IUPAC Name

2-[5-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]thiophen-2-yl]acetic acid

InChI

InChI=1S/C12H17NO4S/c1-12(2,3)17-11(16)13-7-9-5-4-8(18-9)6-10(14)15/h4-5H,6-7H2,1-3H3,(H,13,16)(H,14,15)

InChI Key

DANSYVWBJWXLEJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CC=C(S1)CC(=O)O

Origin of Product

United States

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